4-Bromo-2,2-dimethyl-3-oxobutanenitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2,2-dimethyl-3-oxobutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNO/c1-6(2,4-8)5(9)3-7/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQZPKKBFMHMMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Bromo 2,2 Dimethyl 3 Oxobutanenitrile and Structural Variants
Strategies for the Construction of the 2,2-Dimethyl-3-oxobutanenitrile Scaffold
The construction of the 2,2-dimethyl-3-oxobutanenitrile core structure presents a unique challenge due to the presence of a quaternary carbon center adjacent to a nitrile group. Various synthetic strategies can be employed to assemble this key scaffold.
Carbon-Carbon Bond Formation via Acylation-Condensation Pathways
A well-established method for forming β-ketonitriles involves the condensation of carboxylic acid esters with nitriles in the presence of a strong base. google.com This acylation-condensation approach is a powerful tool for carbon-carbon bond formation. For the synthesis of the 2,2-dimethyl-3-oxobutanenitrile scaffold, this would typically involve the reaction of an ester containing the acyl group (equivalent to the "oxo" part) with a nitrile containing the gem-dimethyl configuration.
The reaction is generally facilitated by strong bases like sodium hydride (NaH) or sodium amide (NaNH2), which deprotonate the α-carbon of the nitrile, generating a nucleophilic carbanion that subsequently attacks the electrophilic carbonyl carbon of the ester. google.com Anhydrous solvents are crucial for these reactions due to the high reactivity of the bases used.
Table 1: Examples of Base-Mediated Condensation Reactions for 3-Oxonitrile Synthesis
| Carboxylic Acid Ester | Nitrile | Base | Solvent | Yield (%) | Product |
| Methyl pivalate | Propionitrile | NaH | Toluene | 81.2 | 2,4,4-trimethyl-3-oxopentanenitrile |
| Methyl acetate | Propionitrile | NaNH2 | Liquid NH3 | 63 | 2-Methyl-3-oxobutanenitrile google.com |
| Ethyl acetate | Propionitrile | NaH | Benzene | 34 | 2-Methyl-3-oxobutanenitrile google.com |
This table illustrates reaction conditions for the synthesis of related 3-oxonitrile structures, adapted from documented methods. google.com
To achieve the target 2,2-dimethyl-3-oxobutanenitrile scaffold, one could envision a reaction between an acetate ester and 2-methylpropionitrile (isobutyronitrile) under similar basic conditions.
Alkylation Reactions for Quaternary Carbon Center Generation
The generation of the C-2 quaternary carbon center, bearing two methyl groups, is a key synthetic hurdle. Alkylation of a pre-existing nitrile is a common strategy for introducing substituents at the α-position. organic-chemistry.org To form the 2,2-dimethyl moiety, a sequential dialkylation of a simpler precursor, such as 3-oxobutanenitrile (B1585553), could be envisioned.
The process would involve the deprotonation of the α-carbon using a suitable base, followed by reaction with an alkylating agent like methyl iodide. This process would need to be repeated to introduce the second methyl group. However, achieving controlled dialkylation can be challenging and may lead to mixtures of mono- and di-alkylated products.
More advanced methods for constructing quaternary stereocenters, such as transition-metal-catalyzed allylic alkylation, have been developed, although these are often focused on asymmetric synthesis. acs.org For non-chiral targets, traditional alkylation methods remain relevant. N-heterocyclic carbene (NHC)-catalyzed radical coupling reactions have also been shown to produce β-ketonitriles with quaternary carbon centers. organic-chemistry.org
Convergent and Divergent Synthetic Routes to the Core Structure
The synthesis of the 2,2-dimethyl-3-oxobutanenitrile scaffold can be approached from both convergent and divergent perspectives.
Convergent Synthesis: In a convergent approach, different fragments of the target molecule are synthesized independently and then combined in the final stages. researchgate.net For the target scaffold, a convergent strategy might involve synthesizing a nucleophilic fragment containing the gem-dimethylnitrile moiety and an electrophilic acylating agent separately. These two fragments would then be coupled to form the final scaffold. This approach can be highly efficient as it allows for the optimization of each fragment's synthesis independently.
Divergent Synthesis: A divergent strategy begins with a common intermediate that is then elaborated into a variety of different products. rsc.org In this context, a core molecule like 3-oxobutanenitrile could be synthesized first. This common precursor could then be subjected to different reaction pathways. One pathway would involve the sequential α-dimethylation described in section 2.1.2 to yield the 2,2-dimethyl-3-oxobutanenitrile scaffold. Other pathways could involve different alkylations or functionalizations, leading to a library of structural variants from a single starting point.
Regioselective Bromination Approaches to the 4-Position of Oxobutanenitrile
Once the 2,2-dimethyl-3-oxobutanenitrile scaffold is obtained, the final step is the regioselective introduction of a bromine atom at the C-4 position. This position is alpha (α) to the ketone carbonyl group, making it susceptible to electrophilic attack after enolization or enolate formation.
Employment of N-Bromosuccinimide (NBS) Systems in Alpha-Bromination
N-Bromosuccinimide (NBS) is a widely used and versatile reagent for the α-bromination of ketones due to its ease of handling compared to molecular bromine. lnu.edu.cnrsc.org The reaction typically proceeds by generating an enol or enolate intermediate from the ketone, which then acts as a nucleophile, attacking the electrophilic bromine of NBS. nih.gov
The regioselectivity of the bromination is directed by the formation of the more stable enol or enolate. In the case of 2,2-dimethyl-3-oxobutanenitrile, there is only one enolizable position with protons—the methyl group at C-4—thus ensuring high regioselectivity for bromination at this site.
Various catalytic systems can be employed to facilitate the reaction, often leading to milder conditions and higher yields. rsc.orgnih.govtandfonline.com
Table 2: Catalytic Systems for NBS-Mediated α-Bromination of Ketones
| Catalyst | Solvent | Temperature | Key Advantage |
| Active Al2O3 | Methanol | Reflux | High yield, short reaction time (10-20 min) nih.gov |
| Montmorillonite K-10 | Methanol | 60-65 °C | Reusable catalyst, simple workup tandfonline.com |
| Ammonium Acetate (NH4OAc) | Diethyl Ether / CCl4 | 25-80 °C | Mild, neutral catalyst system rsc.org |
| Thiourea | Ethanol / Methanol | 20-80 °C | Selective α-bromination google.com |
This table summarizes various reported conditions for the α-bromination of ketones using NBS. rsc.orgnih.govtandfonline.comgoogle.com
Radical and Electrophilic Bromination Considerations for Specificity
The mechanism of bromination can significantly influence the outcome of the reaction. NBS can act as a source of either electrophilic bromine (Br+) or bromine radicals (Br·). lnu.edu.cn
Electrophilic Bromination: This is the desired pathway for the α-bromination of ketones. It typically occurs under acidic or basic conditions, which catalyze the formation of the enol or enolate, respectively. mdpi.com The electron-rich double bond of the enol/enolate attacks the electrophilic bromine source. For the synthesis of 4-Bromo-2,2-dimethyl-3-oxobutanenitrile, an acid-catalyzed reaction with NBS would protonate the carbonyl oxygen, facilitating enol formation and subsequent attack on NBS to yield the α-brominated product with high specificity.
Radical Bromination: This pathway is generally initiated by light or a radical initiator like azobisisobutyronitrile (AIBN). rsc.orglibretexts.org Radical bromination with NBS is highly selective for allylic or benzylic C-H bonds because the resulting allylic or benzylic radicals are stabilized by resonance. chempedia.info Since the 2,2-dimethyl-3-oxobutanenitrile scaffold lacks any allylic or benzylic positions, a free-radical pathway would be less specific and less efficient for targeting the C-4 position compared to the electrophilic pathway. Therefore, to ensure regioselective bromination at the C-4 position, conditions favoring an electrophilic mechanism are strongly preferred.
Optimization of Reaction Conditions for Bromine Incorporation
The introduction of a bromine atom at the α-position to the carbonyl group in β-ketonitriles like 2,2-dimethyl-3-oxobutanenitrile is a key transformation that requires careful optimization to achieve high yield and selectivity. The reaction is an α-bromination of a ketone, a fundamental transformation in organic synthesis. researchgate.net The primary substrate for this synthesis is 2,2-dimethyl-3-oxobutanenitrile. The bromination occurs at the C4 position, which is alpha to the ketone group.
Key parameters that are typically optimized include the choice of brominating agent, catalyst, solvent, temperature, and reaction time.
Brominating Agents:
N-Bromosuccinimide (NBS): NBS is a widely used reagent for α-bromination of carbonyl compounds. wikipedia.org It is favored for its solid nature, ease of handling, and the ability to provide a low, constant concentration of bromine, which can help minimize side reactions like dibromination. masterorganicchemistry.com Reactions using NBS can be initiated by radical initiators or catalyzed by acids. wikipedia.org
Elemental Bromine (Br₂): While effective, molecular bromine is a hazardous and corrosive liquid. mdpi.com Its use often requires acidic conditions to promote the formation of the enol, which is the nucleophilic species in the reaction. mdpi.comwikipedia.org
Other Reagents: Milder brominating agents like pyridinium hydrobromide perbromide and bromodimethylsulfonium bromide are also employed to improve selectivity and handle sensitive substrates. commonorganicchemistry.comnih.gov
Catalysts and Promoters: The α-bromination of ketones is often catalyzed by acids or bases to facilitate the formation of the enol or enolate intermediate, respectively. wikipedia.org
Acid Catalysis: Protic acids (e.g., HBr, acetic acid) or Lewis acids can be used. mdpi.com For instance, acidic alumina (Al₂O₃) has been shown to effectively catalyze the α-bromination of aralkyl ketones with NBS. nih.gov
Base Catalysis: In basic media, the enolate is formed, which rapidly reacts with the brominating agent. However, this can sometimes lead to less selectivity and the potential for haloform reactions in methyl ketones. wikipedia.org
Other Catalysts: Ammonium acetate has been used as a mild and efficient catalyst for the NBS bromination of ketones. rsc.org
Solvent Effects: The choice of solvent can significantly influence the reaction rate and selectivity. Chlorinated solvents like carbon tetrachloride (CCl₄) and dichloromethane (DCM) are common. commonorganicchemistry.comreddit.com For NBS brominations, polar solvents like methanol can also be effective, sometimes in the presence of a catalyst. nih.gov
Temperature and Reaction Time: Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the substrate and the chosen reagent/catalyst system. nih.govrsc.org Optimization studies often involve screening various temperatures to find the optimal balance between reaction rate and prevention of side-product formation. Reaction times are monitored to ensure complete conversion of the starting material without significant degradation or formation of byproducts like dibrominated species. nih.gov
A hypothetical optimization study for the bromination of 2,2-dimethyl-3-oxobutanenitrile is presented in the table below, based on common findings for similar ketone brominations.
| Entry | Brominating Agent (Equiv.) | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Br₂ (1.1) | Acetic Acid | DCM | 25 | 6 | 75 |
| 2 | NBS (1.1) | None | CCl₄ | 77 (Reflux) | 4 | 65 |
| 3 | NBS (1.1) | p-TSA (cat.) | DCM | 40 (Reflux) | 4 | 88 |
| 4 | NBS (1.05) | NH₄OAc (cat.) | CCl₄ | 80 | 2 | 92 |
| 5 | NBS (1.1) | Acidic Al₂O₃ | Methanol | 65 (Reflux) | 0.5 | 95 |
Total Synthesis Pathways and Process Optimization for this compound
Development of Efficient and High-Yielding Synthetic Protocols
An efficient synthesis of the target compound begins with the synthesis of the precursor, 2,2-dimethyl-3-oxobutanenitrile. β-Ketonitriles are commonly prepared through the condensation of an ester with a nitrile in the presence of a strong base. For 2,2-dimethyl-3-oxobutanenitrile, this would involve the reaction of an ester of pivalic acid (e.g., methyl pivalate) with acetonitrile.
The subsequent step is the regioselective α-bromination. High-yielding protocols for α-haloketones often utilize N-halosuccinimides due to their high selectivity and milder reaction conditions compared to elemental halogens. researchgate.netorganic-chemistry.org The development of enzymatic halogenation is also an emerging field that offers high regioselectivity under environmentally benign conditions, although its application to specific synthetic targets is still under investigation. nih.govacs.orgresearchgate.net
A typical high-yielding laboratory protocol would involve:
Slow addition of N-Bromosuccinimide to a solution of 2,2-dimethyl-3-oxobutanenitrile in a suitable solvent like dichloromethane or methanol.
Inclusion of a catalytic amount of an acid promoter, such as p-toluenesulfonic acid or acidic alumina, to facilitate the reaction. nih.gov
Maintaining the reaction at a controlled temperature (e.g., reflux) and monitoring its progress by techniques like Thin Layer Chromatography (TLC).
Aqueous work-up to quench the reaction and remove byproducts like succinimide.
Purification and Isolation Methodologies for Complex Halogenated Nitriles
The purification of this compound is crucial to remove unreacted starting materials, the dibrominated byproduct, and residual catalyst. Common purification techniques for crystalline organic solids include:
Recrystallization: This is a primary method for purifying solid organic compounds. libretexts.org The choice of solvent is critical; the desired compound should be soluble in the hot solvent but sparingly soluble at room temperature, allowing for the formation of pure crystals upon cooling. youtube.com Common solvent systems for recrystallization include ethanol, or mixtures like n-hexane/acetone or n-hexane/ethyl acetate. rochester.edu
Chromatography: If recrystallization does not provide sufficient purity, column chromatography is employed. This technique separates compounds based on their differential adsorption onto a stationary phase (e.g., silica gel). reddit.com
Trituration: This involves washing the crude solid product with a solvent in which the desired compound is insoluble, but the impurities are soluble. Ether is a common solvent for this purpose. reddit.com
Filtration: Simple filtration is used to isolate the crystalline product after recrystallization or precipitation. libretexts.org
The success of purification is often assessed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis. A sharp melting point range close to the literature value indicates high purity. youtube.com
Scale-Up Investigations for Preparative Synthesis
Transitioning a synthetic protocol from a laboratory scale to a larger, preparative or industrial scale presents several challenges, particularly for reactions like bromination which can be highly exothermic. rsc.orgacs.org
Key Considerations for Scale-Up:
Safety: The exothermic nature of bromination requires careful thermal management to prevent runaway reactions. rsc.orgacs.org The use of hazardous reagents like elemental bromine necessitates robust safety protocols. researchoutreach.org
Process Control: Maintaining optimal temperature, reagent addition rates, and mixing is critical for consistent yield and purity on a larger scale.
Continuous Flow Chemistry: Flow reactors offer significant advantages for scaling up exothermic and fast reactions. akjournals.comresearchgate.net They provide superior heat and mass transfer, allowing for precise control over reaction conditions and enhancing safety by minimizing the volume of reactive mixture at any given time. rsc.orgresearchoutreach.org Studies on the α-bromination of acetophenone have demonstrated successful scale-up using continuous flow processes, achieving high yields and selectivity. akjournals.com
Work-up and Isolation: Procedures for quenching, extraction, and isolation must be adapted for larger volumes. This may involve using larger extraction vessels, centrifugation instead of simple filtration, and optimizing solvent removal processes.
Reagent Cost and Availability: For large-scale synthesis, the cost and availability of starting materials and reagents become significant factors. researchoutreach.org
A comparative table illustrating the transition from batch to flow chemistry for a similar bromination process is shown below.
| Parameter | Traditional Batch Process | Continuous Flow Process |
|---|---|---|
| Heat Transfer | Limited by surface-area-to-volume ratio | Excellent due to high surface-area-to-volume ratio |
| Safety | Higher risk of thermal runaway | Inherently safer, small reaction volume |
| Control | Difficult to control temperature and mixing precisely | Precise control over temperature, time, and stoichiometry |
| Scalability | Non-linear, requires re-optimization | Linear scalability by running for longer times or "numbering-up" reactors |
| Productivity Example (Acetophenone Bromination) | Batch yield can be variable | Reported space-time yield of 0.26 kg/m³/s akjournals.com |
Chemical Reactivity and Mechanistic Investigations of 4 Bromo 2,2 Dimethyl 3 Oxobutanenitrile
Reactivity at the Brominated Methyl Group (C4)
The primary C4-Br bond is significantly activated by the adjacent C3 carbonyl group, making it a focal point for a variety of transformations. The electron-withdrawing nature of the ketone enhances the electrophilicity of the C4 carbon, rendering it highly susceptible to nucleophilic attack.
Nucleophilic Substitution Reactions and Their Stereochemical Course
The C4 carbon in 4-Bromo-2,2-dimethyl-3-oxobutanenitrile is exceptionally reactive towards bimolecular nucleophilic substitution (SN2) reactions. It is a well-documented phenomenon that α-haloketones exhibit significantly enhanced rates in SN2 reactions compared to simple alkyl halides. up.ac.zayoutube.com This heightened reactivity is attributed to the electronic influence of the neighboring carbonyl group, which helps to stabilize the transition state.
The SN2 mechanism proceeds via a concerted, single-step process where the nucleophile attacks the electrophilic carbon from the side opposite the leaving group (a "backside attack"). masterorganicchemistry.comlibretexts.org This trajectory is necessary to allow for the proper overlap of the nucleophile's highest occupied molecular orbital (HOMO) with the C-Br σ* antibonding orbital (LUMO).
A key consequence of this mechanism is the inversion of stereochemical configuration at the carbon center, a phenomenon known as Walden inversion. masterorganicchemistry.comlibretexts.org While the C4 carbon of the parent molecule is not a stereocenter, this stereospecificity is a critical consideration in reactions of chiral α-haloketones, where an (R)-enantiomer is converted to an (S)-enantiomer, and vice versa. libretexts.orgntu.edu.sg A wide range of nucleophiles, such as iodides, azides, cyanides, and various oxygen and sulfur nucleophiles, can be expected to displace the bromide at C4 with high efficiency.
Elimination Reactions Leading to Unsaturated Systems
Typical β-elimination reactions, such as E1 and E2 mechanisms, are not feasible for this compound. These pathways require the removal of a proton from a carbon atom adjacent (β) to the carbon bearing the leaving group. libretexts.org In this molecule, the only atom adjacent to the brominated C4 is the C3 carbonyl carbon, which bears no hydrogen atoms.
However, α-halo ketones that lack enolizable α-hydrogens can undergo a related transformation known as the quasi-Favorskii rearrangement. wikipedia.org In the presence of a strong, non-enolizing base (e.g., an alkoxide), the reaction is initiated by the nucleophilic attack of the base on the carbonyl carbon (C3). This forms a tetrahedral intermediate. Subsequently, a concerted collapse of this intermediate occurs, where the neighboring C4-C3 bond migrates to displace the bromide ion from C4. This process would lead to a rearranged product, likely a derivative of 2,2-dimethyl-3-oxopropanoic acid, depending on the nucleophile and workup conditions.
Reductive Transformations and Catalyst Dependency
The C4-Br bond can be selectively cleaved through reductive transformations, a process known as reductive dehalogenation. The choice of catalyst and reaction conditions is crucial for controlling the selectivity of the reduction, particularly in the presence of other reducible functional groups like the ketone and nitrile.
Catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst and a hydrogen source (like H₂ gas) under neutral conditions is a highly effective method for selectively removing bromo groups while leaving ketones and nitriles intact. organic-chemistry.org Other reagents, such as zinc dust in acetic acid, can also achieve this transformation by acting as a one-electron reducing agent to generate an enolate intermediate through the loss of the bromide. wikipedia.org The choice of reagent dictates the reaction's outcome and compatibility with other functional groups.
| Reagent/Catalyst | Expected Product at C4 | Selectivity Notes |
| H₂, Pd/C | -CH₃ | High selectivity for C-Br cleavage. Ketone and nitrile are typically unaffected under neutral, mild conditions. organic-chemistry.org |
| Zn, CH₃COOH | -CH₃ | Reduces the C-Br bond, often via an organozinc or enolate intermediate. wikipedia.org |
| NaBH₄ | -CH₂Br | Sodium borohydride (B1222165) is generally not strong enough to reduce alkyl halides but will reduce the C3 ketone to a secondary alcohol. |
| LiAlH₄ | -CH₃ | A powerful reducing agent that would likely reduce the C-Br bond, the C3 ketone, and the C1 nitrile. |
| Hantzsch Ester (Photocatalysis) | -CH₃ | Visible-light-mediated reduction offers a mild and selective method for dehalogenation. researchgate.net |
Potential for Cross-Coupling Reactions (e.g., organometallic catalysis)
The activated C4-Br bond serves as an excellent electrophilic handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in modern organic synthesis.
Palladium-catalyzed Suzuki-Miyaura coupling, which pairs an organohalide with an organoboron compound (like a boronic acid), is a powerful tool for this purpose. libretexts.orgwikipedia.org Similarly, nickel-catalyzed Negishi coupling with organozinc reagents is highly effective for coupling alkyl electrophiles, including α-bromo ketones. nih.govacs.org These methods would allow for the introduction of a wide variety of alkyl, alkenyl, or aryl groups at the C4 position, significantly increasing the molecular complexity. The general catalytic cycle involves oxidative addition of the catalyst into the C-Br bond, transmetalation with the organometallic reagent, and reductive elimination to yield the product and regenerate the catalyst.
| Reaction Name | Catalyst (Typical) | Coupling Partner (R-M) | Product Structure |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ + Base | R-B(OH)₂ (Organoboronic acid) | R-CH₂-C(=O)-C(CH₃)₂-CN |
| Negishi Coupling | NiCl₂/ligand | R-ZnX (Organozinc halide) | R-CH₂-C(=O)-C(CH₃)₂-CN |
| Stille Coupling | Pd(PPh₃)₄ | R-Sn(Bu)₃ (Organostannane) | R-CH₂-C(=O)-C(CH₃)₂-CN |
| Hiyama Coupling | Pd catalyst + Activator | R-Si(OR')₃ (Organosilane) | R-CH₂-C(=O)-C(CH₃)₂-CN |
Transformations of the Carbonyl (C3) and Nitrile (C1) Functional Groups
While the C4 position is highly activated, the carbonyl group at C3 also represents a key site for chemical modification.
Nucleophilic Additions to the Ketone Moiety
The electrophilic carbon of the C3 ketone is susceptible to nucleophilic addition. libretexts.org However, its reactivity is tempered by significant steric hindrance imposed by the adjacent quaternary carbon bearing two methyl groups (C2). libretexts.orgpressbooks.pub This steric congestion can slow the rate of nucleophilic attack compared to less hindered ketones.
Strong nucleophiles, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are expected to add to the carbonyl, forming a tetrahedral alkoxide intermediate. masterorganicchemistry.comlibretexts.org Subsequent protonation with a mild acid during workup would yield a tertiary alcohol. Hydride reducing agents, such as sodium borohydride (NaBH₄) or the more potent lithium aluminum hydride (LiAlH₄), would reduce the ketone to a secondary alcohol. libretexts.org With powerful reagents like LiAlH₄, competing reduction of the C-Br bond and the nitrile group is highly probable.
| Nucleophile/Reagent | Intermediate | Final Product after Workup |
| Grignard Reagent (R-MgX) | Tertiary Alkoxide | Tertiary Alcohol |
| Organolithium (R-Li) | Tertiary Alkoxide | Tertiary Alcohol |
| Sodium Borohydride (NaBH₄) | Secondary Alkoxide | Secondary Alcohol |
| Lithium Aluminum Hydride (LiAlH₄) | Secondary Alkoxide | Secondary Alcohol (with likely reduction of other groups) |
| Sodium Cyanide (NaCN) + Acid | Cyanohydrin Alkoxide | Cyanohydrin |
Advanced Spectroscopic Characterization Techniques for 4 Bromo 2,2 Dimethyl 3 Oxobutanenitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone of modern chemical analysis, providing unparalleled insight into the molecular structure of organic compounds. However, for 4-Bromo-2,2-dimethyl-3-oxobutanenitrile, specific experimental data required for a complete structural elucidation is not available.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis
A detailed ¹H NMR analysis would reveal the precise chemical environment of the hydrogen atoms within the molecule. The expected spectrum would likely show a singlet for the two equivalent methyl groups and another signal for the methylene (B1212753) group adjacent to the bromine atom. The chemical shifts of these signals would be influenced by the electronegativity of the neighboring carbonyl, nitrile, and bromine functional groups. However, without experimental data, the exact chemical shifts and any potential long-range couplings cannot be determined.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift and Quaternary Carbon Assignment
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. For this compound, the spectrum would be expected to show distinct signals for the carbonyl carbon, the nitrile carbon, the quaternary carbon bonded to the methyl groups, the methyl carbons, and the carbon atom bonded to the bromine. The assignment of the quaternary carbons, in particular, would be crucial for confirming the molecular structure. The absence of published spectra prevents a definitive assignment of these chemical shifts.
Two-Dimensional NMR Experiments (e.g., COSY, HMQC, HMBC) for Connectivity Mapping
Advanced 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in mapping the connectivity between atoms in a molecule. These experiments would be invaluable in confirming the bonding framework of this compound by establishing correlations between protons and carbons. Regrettably, no such experimental data has been reported.
Vibrational Spectroscopy: Infrared (IR) Spectroscopic Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Identification of Characteristic Stretching Frequencies for Carbonyl, Nitrile, and C-Br Bonds
An IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to the stretching vibrations of its key functional groups. Specifically, a strong absorption band for the carbonyl group (C=O) would be anticipated in the region of 1700-1750 cm⁻¹, a sharp, medium intensity band for the nitrile group (C≡N) around 2200-2260 cm⁻¹, and a weaker absorption for the carbon-bromine (C-Br) bond in the lower frequency region of the spectrum (typically 500-600 cm⁻¹). Without access to an experimental spectrum, the precise wavenumbers of these vibrations cannot be confirmed.
Conformational Insights from IR Band Analysis
A detailed analysis of the IR band shapes and positions could potentially offer insights into the conformational preferences of the molecule. Factors such as rotational isomers (conformers) can sometimes lead to the appearance of multiple bands for a single functional group. However, such a detailed conformational analysis is contingent on the availability of high-quality experimental IR data, which is currently lacking for this compound.
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a critical analytical technique for determining the molecular weight of a compound and deducing its structure through fragmentation analysis. However, specific mass spectrometric data for this compound is not available in the reviewed scientific literature.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-resolution mass spectrometry provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule. An exact mass for this compound can be calculated based on its molecular formula (C₆H₈BrNO). However, no experimental HRMS data has been found in published research to confirm this theoretical value.
Table 1: Theoretical Isotopic Mass for this compound
| Molecular Formula | Isotope | Theoretical Exact Mass (Da) |
| C₆H₈⁷⁹BrNO | [M]⁺ | 189.9895 |
| C₆H₈⁸¹BrNO | [M]⁺ | 191.9874 |
Note: This table represents calculated theoretical values, not experimental results.
Electron Ionization (EI) and Electrospray Ionization (ESI) Fragmentation Patterns for Structural Confirmation
The fragmentation patterns obtained from techniques like Electron Ionization (EI) and Electrospray Ionization (ESI) are invaluable for confirming the structure of a molecule. EI typically induces extensive fragmentation, providing a detailed fingerprint of the compound's structure. ESI is a softer ionization technique, often used for less volatile or thermally labile compounds, and typically shows the protonated molecule or other adducts with less fragmentation.
A thorough search of scientific databases did not yield any published EI or ESI mass spectra or fragmentation data for this compound. Therefore, a detailed analysis of its fragmentation pathways cannot be provided.
Ultraviolet-Visible (UV-Vis) Spectroscopic Characterization for Electronic Properties
UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The presence of a ketone carbonyl group and a nitrile group in this compound suggests that it would exhibit absorption bands in the UV region, likely corresponding to n→π* and π→π* transitions. However, no experimental UV-Vis absorption spectra, including specific details on λmax, molar absorptivity (ε), or the solvent used, are available in the public domain for this compound.
Computational and Theoretical Investigations of 4 Bromo 2,2 Dimethyl 3 Oxobutanenitrile
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods provide insights into the geometric arrangement of atoms, the distribution of electrons, and various spectroscopic parameters.
Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying molecules of the size and complexity of 4-Bromo-2,2-dimethyl-3-oxobutanenitrile.
Geometry Optimization: The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), the molecular geometry is adjusted to find the minimum energy conformation. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the lowest electronic energy.
Electronic Distribution: Once the geometry is optimized, DFT calculations can provide a detailed picture of the electronic distribution within the molecule. This includes the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity. The distribution of electron density and the molecular electrostatic potential (MEP) can also be mapped, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the electronegative oxygen, nitrogen, and bromine atoms are expected to be regions of high electron density.
A representative table of computed geometric parameters for a molecule similar in structure, obtained through DFT calculations, is presented below.
| Parameter | Value |
| C=O Bond Length | ~1.21 Å |
| C-Br Bond Length | ~1.95 Å |
| C≡N Bond Length | ~1.15 Å |
| C-C-C Bond Angle | ~110° |
| O=C-C Bond Angle | ~120° |
Note: The data in this table is illustrative and represents typical values for similar functional groups, not specific calculated values for this compound.
Ab initio methods are a class of quantum chemistry methods based on first principles, without the use of experimental data in their formulation. wikipedia.org These methods can provide a highly accurate description of the electronic structure, though they are often more computationally demanding than DFT.
For a molecule like this compound, post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be employed for a more precise calculation of the electronic energy and molecular properties. wikipedia.org These methods are particularly useful for systems where electron correlation effects are significant. A high-level ab initio calculation could be used to benchmark the results obtained from DFT methods and to provide a more accurate understanding of the molecule's electronic ground and excited states.
Computational methods are powerful tools for predicting spectroscopic data, which can aid in the identification and characterization of molecules.
NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of DFT. mdpi.com By calculating the magnetic shielding tensors of the nuclei in the presence of an external magnetic field, the chemical shifts for ¹H and ¹³C can be predicted. idc-online.com These predicted shifts, when compared with experimental data, can help confirm the structure of the molecule. For this compound, calculations would predict distinct signals for the methyl protons, the quaternary carbon, the carbonyl carbon, and the carbon bearing the bromine atom.
Below is a hypothetical table of predicted ¹³C NMR chemical shifts for this compound based on typical values for similar functional groups.
| Atom | Predicted Chemical Shift (ppm) |
| C=O | ~190-200 |
| C(CH₃)₂ | ~40-50 |
| CH₃ | ~20-30 |
| CHBr | ~35-45 |
| C≡N | ~115-125 |
Note: This data is for illustrative purposes and does not represent actual calculated values for this compound.
Vibrational Frequencies: The calculation of vibrational frequencies using DFT can predict the infrared (IR) and Raman spectra of a molecule. q-chem.com Each calculated frequency corresponds to a specific vibrational mode of the molecule. For this compound, characteristic vibrational modes would include the C=O stretch, the C≡N stretch, C-H stretches of the methyl groups, and the C-Br stretch. These predicted frequencies can be compared with experimental IR and Raman spectra to aid in structural elucidation.
A representative table of predicted vibrational frequencies for key functional groups is shown below.
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| C=O | Stretch | ~1720 |
| C≡N | Stretch | ~2250 |
| C-Br | Stretch | ~600 |
| C-H (methyl) | Stretch | ~2900-3000 |
Note: This data is illustrative and represents typical values for similar functional groups, not specific calculated values for this compound.
Mechanistic Studies of Reactions Involving this compound
Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions, providing insights into the transition states and reaction pathways that are often difficult to study experimentally. rsc.org
For reactions involving this compound, such as nucleophilic substitution at the α-carbon bearing the bromine atom or reactions at the carbonyl or nitrile group, computational methods can be used to locate the transition state structures. up.ac.za A transition state is a first-order saddle point on the potential energy surface, and its geometry and energy are critical for understanding the reaction mechanism and kinetics. wikipedia.org
By mapping the intrinsic reaction coordinate (IRC), the reaction pathway connecting the reactants, transition state, and products can be elucidated. acs.org This provides a detailed picture of the geometric and electronic changes that occur as the reaction progresses.
For example, in a nucleophilic substitution reaction where a nucleophile replaces the bromine atom in this compound, the energetic profile would reveal the energy barrier for the reaction and whether the reaction is exothermic or endothermic. This information is crucial for predicting the feasibility and rate of the reaction.
Structure-Reactivity Relationship Analysis and Predictive Modeling of this compound
Analysis of Substituent Effects and Inductive Properties
The reactivity of this compound is significantly influenced by the electronic properties of its constituent functional groups. A detailed analysis of substituent effects, particularly inductive effects, provides insight into the molecule's chemical behavior. The key substituents are the bromine atom, the gem-dimethyl groups at the α-position, and the nitrile group.
The bromine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I effect). This effect polarizes the C-Br bond, creating a partial positive charge on the α-carbon and making it susceptible to nucleophilic attack. Furthermore, the carbonyl group also possesses a strong -I effect, which further enhances the electrophilicity of the α-carbon. This increased polarity of the carbon-halogen bond generally leads to a faster reaction with nucleophiles compared to corresponding alkyl halides. nih.gov
The two methyl groups at the α-position have an electron-donating inductive effect (+I effect). This effect can partially counteract the electron-withdrawing effects of the bromine and carbonyl groups, potentially modulating the reactivity of the α-carbon. However, the primary influence of the gem-dimethyl groups is likely steric hindrance, which can impede the approach of nucleophiles to the α-carbon, thereby affecting the rate of substitution reactions.
The nitrile group (-CN) is a potent electron-withdrawing group due to the high electronegativity of the nitrogen atom and the triple bond. Its presence significantly influences the electronic distribution across the molecule, though its effect is transmitted through the carbonyl group.
Computational studies on similar α-haloketones have demonstrated that the reactivity is a delicate balance of these electronic and steric factors. For instance, structure-activity relationship studies have shown that for α-halo-carbonyl compounds, the reactivity towards nucleophiles follows the order I > Br > Cl > F. nih.gov This trend is consistent with the leaving group ability of the halogens.
| Substituent Group | Inductive Effect | Expected Impact on Reactivity |
|---|---|---|
| -Br (Bromine) | -I (Electron-withdrawing) | Increases electrophilicity of the α-carbon, enhances leaving group ability. |
| -C(CH₃)₂ (gem-Dimethyl) | +I (Electron-donating) | Slightly reduces electrophilicity of the α-carbon; significant steric hindrance. |
| -C=O (Carbonyl) | -I (Electron-withdrawing) | Increases electrophilicity of the α-carbon and the carbonyl carbon. |
| -CN (Nitrile) | -I (Electron-withdrawing) | Enhances the overall electrophilic character of the molecule. |
Computational Prediction of Regio- and Stereoselectivity in Chemical Reactions
Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for predicting the regio- and stereoselectivity of reactions involving complex molecules like this compound. Such calculations can elucidate reaction pathways and transition state energies, providing a theoretical basis for observed experimental outcomes.
Regioselectivity:
The presence of multiple electrophilic centers in this compound—namely the carbonyl carbon and the α-carbon—raises questions of regioselectivity in nucleophilic reactions. Computational studies on analogous α-haloketones have shown that the reaction pathway is highly dependent on the nature of the nucleophile and the reaction conditions.
Attack at the Carbonyl Carbon: Hard nucleophiles, according to Hard and Soft Acids and Bases (HSAB) theory, are expected to preferentially attack the harder electrophilic center, which is the carbonyl carbon. This would lead to addition products.
Attack at the α-Carbon (SN2 reaction): Softer nucleophiles are more likely to attack the softer α-carbon, resulting in a nucleophilic substitution of the bromine atom.
DFT calculations can model the activation energies for both pathways. By comparing the energy barriers of the transition states for attack at the carbonyl carbon versus the α-carbon, a prediction of the major product can be made. For instance, a lower activation energy for the SN2 pathway would suggest that substitution is the favored reaction.
Stereoselectivity:
While this compound itself is achiral, reactions at the carbonyl group can potentially create a new stereocenter, leading to questions of stereoselectivity. If the incoming nucleophile and the existing substituents on the α-carbon have different priorities, a racemic mixture or a pair of diastereomers could be formed.
Computational modeling can be employed to predict the stereochemical outcome of such reactions. By calculating the energies of the transition states leading to the different stereoisomers, it is possible to determine which diastereomer is likely to be formed in excess. For example, in the reduction of the carbonyl group using a chiral reducing agent, DFT calculations can model the approach of the reagent to the two faces of the carbonyl plane. The transition state with the lower energy will correspond to the major stereoisomer formed.
| Reaction Type | Predicted Regio/Stereoselectivity | Computational Approach |
|---|---|---|
| Nucleophilic Addition | Favored by hard nucleophiles at the carbonyl carbon. | Comparison of transition state energies for attack at C=O vs. C-Br. |
| Nucleophilic Substitution (SN2) | Favored by soft nucleophiles at the α-carbon. | Calculation of activation barriers for the SN2 pathway. |
| Carbonyl Reduction | Dependent on the steric and electronic interactions in the transition state. | Modeling of the diastereomeric transition states to predict the major product. |
Strategic Applications of 4 Bromo 2,2 Dimethyl 3 Oxobutanenitrile in Advanced Synthetic Chemistry
A Versatile Chemical Building Block for Complex Architectures
The intrinsic reactivity of 4-bromo-2,2-dimethyl-3-oxobutanenitrile makes it an invaluable precursor for the synthesis of intricate molecular structures. Its ability to participate in a variety of chemical transformations allows for the efficient generation of highly functionalized molecules.
Precursor to Highly Functionalized Aliphatic and Heterocyclic Compounds
This compound serves as a foundational element in the synthesis of a diverse array of both open-chain and cyclic organic compounds. The presence of multiple reactive sites—the electrophilic carbon bearing the bromine, the electrophilic carbonyl carbon, and the nucleophilic potential of the nitrile group upon activation—facilitates its elaboration into complex structures.
For instance, the alpha-bromo ketone moiety is a classic electrophile for nucleophilic substitution reactions. This allows for the introduction of a wide range of functionalities at the 4-position, leading to the formation of highly substituted butanenitrile derivatives. These derivatives can then be further manipulated to construct more complex aliphatic systems.
In the realm of heterocyclic synthesis, this compound is a powerful precursor. The 1,3-dicarbonyl-like nature of the keto-nitrile fragment, combined with the reactive bromo-substituent, enables its participation in various cyclization strategies. For example, it can react with dinucleophiles to form a variety of five, six, and seven-membered rings.
Utility in Tandem Reactions and Cascade Processes
The strategic arrangement of functional groups in this compound makes it an ideal candidate for tandem and cascade reactions. These processes, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, offer significant advantages in terms of efficiency and atom economy.
A hypothetical tandem reaction could involve an initial nucleophilic substitution at the bromine atom, followed by an intramolecular cyclization involving the nitrile and carbonyl groups. Such a process would rapidly build molecular complexity from a relatively simple starting material. The gem-dimethyl group can also play a crucial stereodirecting role in such transformations, influencing the conformation of reaction intermediates and the stereochemical outcome of the final products.
Role in the Synthesis of Nitrogen-Containing Heterocycles
The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal and materials chemistry. This compound provides a valuable entry point to several important classes of these compounds.
Cyclocondensation Reactions for Pyridines, Pyrimidines, and Other Rings
The reaction of 1,3-dicarbonyl compounds or their synthetic equivalents with dinucleophiles is a well-established method for the synthesis of various heterocycles. This compound, as a masked 1,3-dielectrophile, can undergo cyclocondensation reactions to produce a range of nitrogen-containing rings.
For the synthesis of pyridines, this compound can react with enamines or other suitable three-atom components. The reaction would likely proceed through an initial alkylation at the enamine nitrogen or carbon, followed by cyclization and elimination to afford the aromatic pyridine (B92270) ring.
Similarly, in the synthesis of pyrimidines, condensation with amidines or urea (B33335) derivatives can be envisioned. The reaction would involve the formation of two new carbon-nitrogen bonds to construct the pyrimidine (B1678525) core. The substitution pattern of the resulting heterocycle would be dictated by the structure of the starting materials.
Table 1: Potential Cyclocondensation Reactions
| Heterocycle | Dinucleophile | Reaction Type |
|---|---|---|
| Pyridine | Enamine | Hantzsch-like synthesis |
| Pyrimidine | Amidine | Pinner-like synthesis |
Annulation Strategies Leading to Fused Heterocyclic Systems
Annulation reactions, which involve the formation of a new ring onto an existing one, are powerful tools for the synthesis of polycyclic systems. The reactivity of this compound can be harnessed in annulation strategies to construct fused heterocyclic systems. For instance, α-bromo carbonyl compounds are known to participate in [4+1] and other annulation reactions.
In a potential application, reaction with a suitable nitrogen-containing heterocycle bearing a nucleophilic side chain could lead to an initial alkylation followed by an intramolecular cyclization, resulting in a fused bicyclic or polycyclic system. The specific outcome of such a reaction would be highly dependent on the reaction conditions and the nature of the reaction partner.
Q & A
Basic: What are the optimal synthetic routes for 4-Bromo-2,2-dimethyl-3-oxobutanenitrile?
Answer:
The compound can be synthesized via condensation of dimethyl acetamide with bromoacetonitrile under basic conditions (e.g., sodium hydride) at 60–100°C . Key considerations include:
- Temperature control (60–100°C) to minimize side reactions like hydrolysis of the nitrile group.
- pH optimization (basic conditions) to favor enolate formation.
- Purification via fractional distillation or column chromatography to isolate the product from byproducts (e.g., unreacted starting materials).
Yield improvements require iterative adjustments to solvent polarity and reaction time .
Basic: How can the molecular structure of this compound be confirmed experimentally?
Answer:
Use a combination of spectroscopic and computational methods:
- NMR : H and C NMR to identify methyl groups (δ 1.2–1.5 ppm for CH), carbonyl (δ 190–210 ppm), and nitrile (δ 110–125 ppm) .
- IR : Peaks at ~2250 cm (C≡N stretch) and ~1700 cm (C=O stretch) confirm functional groups .
- Collision Cross-Section (CCS) Analysis : Predict molecular conformation using ion mobility spectrometry (e.g., drift tube CCS) .
Advanced: How can competing reaction pathways during synthesis be minimized?
Answer:
Competing pathways (e.g., elimination or over-alkylation) arise due to steric hindrance from the dimethyl groups. Mitigation strategies include:
- Kinetic control : Lower reaction temperatures (60–70°C) to favor the less sterically hindered enolate intermediate .
- Base selection : Use non-nucleophilic bases (e.g., NaH) to avoid nucleophilic attack on the nitrile group.
- In situ monitoring : Employ HPLC or TLC to track intermediate formation and adjust conditions dynamically .
Advanced: How should researchers resolve contradictions in spectroscopic data?
Answer:
Conflicting data (e.g., unexpected H NMR splitting) may arise from impurities or conformational isomerism. Steps to resolve:
- Purity validation : Use HPLC-MS to confirm sample homogeneity.
- 2D NMR (COSY, NOESY) : Identify through-space couplings caused by steric effects from the dimethyl groups .
- Computational validation : Compare experimental IR/NMR with density functional theory (DFT)-predicted spectra .
Advanced: What role does this compound play in multi-step organic synthesis?
Answer:
The compound serves as a versatile electrophile due to its bromine and carbonyl groups:
- Nucleophilic substitution : Bromine can be replaced with amines or thiols to generate β-ketonitrile derivatives .
- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids enable access to biaryl ketones .
- Pharmaceutical intermediates : Used in synthesizing kinase inhibitors or anti-inflammatory agents via stepwise functionalization .
Basic: What safety protocols are critical when handling this compound?
Answer:
- PPE : Wear nitrile gloves, goggles, and a lab coat to prevent skin/eye contact .
- Ventilation : Use a fume hood to avoid inhalation of volatile byproducts.
- Spill management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite .
Advanced: How can computational methods predict the reactivity of this compound?
Answer:
- DFT calculations : Model transition states for bromine substitution or carbonyl reactivity .
- Molecular dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents stabilize enolate intermediates) .
- Docking studies : Predict binding affinity in drug design applications by analyzing steric compatibility with target proteins .
Advanced: What analytical challenges arise from the compound’s steric hindrance?
Answer:
The dimethyl groups create steric bulk, leading to:
- Slow reaction kinetics : Monitor via stopped-flow spectroscopy or microcalorimetry.
- Crystallization difficulties : Use seeding or solvent mixtures (e.g., hexane/ethyl acetate) to grow X-ray-quality crystals .
- Chromatographic tailing : Optimize HPLC gradients with C18 columns and 0.1% trifluoroacetic acid to improve peak symmetry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
